molecular formula C16H22N2O3 B7141365 N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide

Cat. No.: B7141365
M. Wt: 290.36 g/mol
InChI Key: YSYZYKSXUCVFNA-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide is a complex organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a methylbutanamide side chain

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-11(2)15(19)17-12-9-10-18(16(12)20)13-7-5-6-8-14(13)21-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZYKSXUCVFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCN(C1=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the methylbutanamide side chain. Key steps may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylbutanamide Side Chain: This can be done through amide bond formation reactions using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.

    2-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the pyrrolidinone ring and the methylbutanamide side chain.

Uniqueness

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-2-methylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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